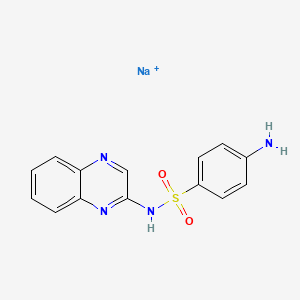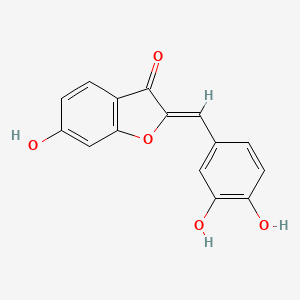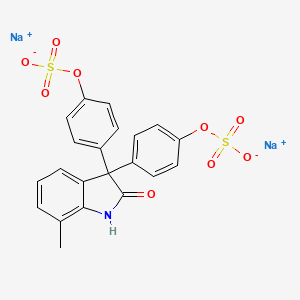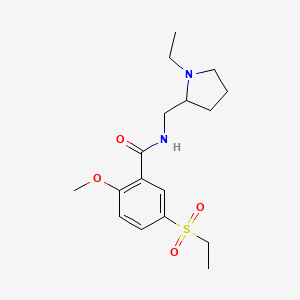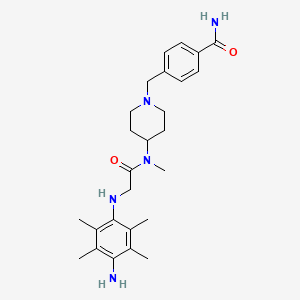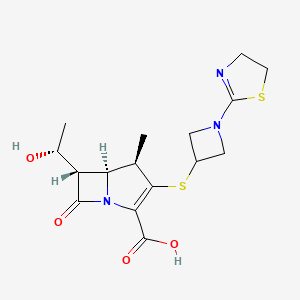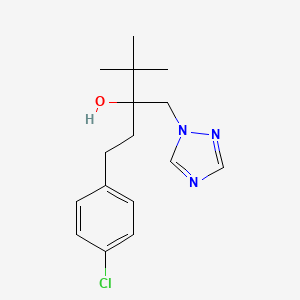
Sodium ionophore III
Descripción general
Descripción
Sodium Ionophore III, also known as ETH 2120, is a sodium-selective ionophore . It has been used as a component of sodium-selective liquid membrane electrodes for the quantification of sodium in aqueous solutions and blood serum . Its empirical formula is C34H52N2O4 and it has a molecular weight of 552.79 .
Synthesis Analysis
Sodium Ionophore III has been used in the preparation of several coated-disc sodium-selective electrodes . These electrodes were prepared using Sodium Ionophore III or Sodium Ionophore VI, or a mixture of these two selective carriers . The membrane composition affects not only the observed selectivity coefficients but also the analytical and electrical parameters of electrodes .
Molecular Structure Analysis
The empirical formula of Sodium Ionophore III is C34H52N2O4 and it has a molecular weight of 552.79 . The Sodium Ionophore III molecule contains a total of 96 bond(s). There are 44 non-H bond(s), 8 multiple bond(s), 10 rotatable bond(s), 2 double bond(s), 6 aromatic bond(s), 5 six-membered ring(s), 2 tertiary amide(s) (aliphatic), and 2 ether(s) (aromatic) .
Chemical Reactions Analysis
Sodium Ionophore III has been used in the construction of ion-selective electrodes . The effect of sodium-selective membrane composition was studied through preparing sensors with the use of Sodium Ionophore III, Sodium Ionophore VI, and NaTCNQ . The membrane composition affects not only the observed selectivity coefficients but also the analytical and electrical parameters of electrodes .
Physical And Chemical Properties Analysis
Sodium Ionophore III has an empirical formula of C34H52N2O4 and a molecular weight of 552.79 . Its properties can be influenced by the composition of the ion-selective membrane in which it is used .
Aplicaciones Científicas De Investigación
Quantification in Biological Samples
Sodium ionophore III is widely used in the quantification of sodium levels in biological samples, such as blood serum. It serves as a critical component of sodium-selective liquid membrane electrodes, which are instrumental in accurately measuring sodium concentrations in various aqueous solutions .
Ion Sensing Applications
This ionophore plays a significant role in ion sensing applications by facilitating selective ion-receptor complexation. This complexation is essential for providing selectivity to the sensing material, which is crucial for thin polymeric membrane-based ion transfer voltammetry studies .
Sensor Selectivity Modification
Sodium ionophore III is utilized to modify the selectivity of sodium-sensitive sensors. The composition of the sodium-selective membrane, which includes this ionophore, significantly influences the selectivity coefficients as well as the analytical and electrical parameters of electrodes .
Biological Function Studies
Researchers have been exploring new applications of sodium ionophores in studying various biological functions. For instance, there is ongoing research into how sodium ionophores can affect neuromuscular transmission, highlighting their importance in biological research .
Polymersome-Based Nano-Optodes
In the field of nano-optodes, sodium ionophore III is used for creating Na±selective polymersomes. These are specialized structures that incorporate ionophores into their lipophilic layers to achieve selective sensing capabilities .
Mecanismo De Acción
Target of Action
Sodium Ionophore III, also known as ETH2120, primarily targets sodium ions (Na+) . It facilitates the transport of Na+ ions through lipid membranes . This ionophore can be used to equilibrate intracellular and extracellular Na+ concentrations .
Mode of Action
Sodium Ionophore III operates as a carrier ionophore . It binds to sodium ions and shields their charge from the surrounding environment . This makes it easier for the sodium ions to pass through the hydrophobic interior of the lipid membrane . The ionophore can reversibly bind and transport ions through biological membranes in the absence of a protein pore . This can disrupt the membrane potential .
Biochemical Pathways
The primary biochemical pathway affected by Sodium Ionophore III is the sodium ion homeostasis within cells . By facilitating the transport of Na+ ions across the cell membrane, Sodium Ionophore III disrupts the sodium ion concentration gradient that is essential for nutrient uptake, regulation of other intracellular ions and solutes, and generation and transmission of electrical impulses in excitable cells .
Pharmacokinetics
It’s known that the acetoxymethyl (am) ester form of similar ion indicators is non-invasive and is a popular method for loading fluorescent ion indicators into cells . These esters make the molecule hydrophobic enough to be membrane permeant . Once inside the cell, non-specific esterases found in almost all cell types, hydrolyze the esters back to the polyanionic form necessary for water-solubility, retention in the cell, and sensing ions .
Result of Action
The primary result of Sodium Ionophore III’s action is the disruption of the sodium ion concentration gradient across the cell membrane . This disruption can have various effects depending on the cell type and the physiological context. For instance, in excitable cells such as neurons, this could potentially affect the generation and transmission of electrical impulses .
Action Environment
The action of Sodium Ionophore III can be influenced by various environmental factors. For instance, carrier ionophores like Sodium Ionophore III become unable to transport ions under very low temperatures . Additionally, the presence of other ions in the environment could potentially affect the selectivity and efficiency of Sodium Ionophore III .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N,N-dicyclohexyl-2-[2-[2-(dicyclohexylamino)-2-oxoethoxy]phenoxy]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H52N2O4/c37-33(35(27-15-5-1-6-16-27)28-17-7-2-8-18-28)25-39-31-23-13-14-24-32(31)40-26-34(38)36(29-19-9-3-10-20-29)30-21-11-4-12-22-30/h13-14,23-24,27-30H,1-12,15-22,25-26H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKRBLFCTFPAHMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N(C2CCCCC2)C(=O)COC3=CC=CC=C3OCC(=O)N(C4CCCCC4)C5CCCCC5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H52N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40346631 | |
| Record name | Sodium ionophore III | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40346631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
552.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium ionophore III | |
CAS RN |
81686-22-8 | |
| Record name | Sodium ionophore III | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40346631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 81686-22-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



